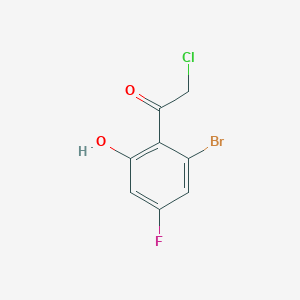
2'-Bromo-4'-fluoro-6'-hydroxyphenacyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Bromo-4’-fluoro-6’-hydroxyphenacyl chloride is a chemical compound primarily used in scientific research. It is known for its unique structure, which includes bromine, fluorine, and hydroxyl groups attached to a phenacyl chloride backbone. This compound is not intended for any use other than scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-4’-fluoro-6’-hydroxyphenacyl chloride typically involves the introduction of bromine, fluorine, and hydroxyl groups onto a phenacyl chloride structure. One common method is through nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on an aromatic ring. This reaction often requires specific conditions, such as the presence of a strong base and elevated temperatures .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves large-scale chemical synthesis under controlled conditions to ensure purity and yield. The process may include multiple steps of purification and verification to meet research-grade standards.
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-4’-fluoro-6’-hydroxyphenacyl chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine or fluorine groups.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted phenacyl chlorides.
Scientific Research Applications
2’-Bromo-4’-fluoro-6’-hydroxyphenacyl chloride is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, such as drug development and biochemical assays.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2’-Bromo-4’-fluoro-6’-hydroxyphenacyl chloride involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2’-Bromo-6’-fluoro-4’-hydroxyphenacyl chloride
- 2-Bromo-6-fluoro-4-hydroxybenzoic acid
Uniqueness
2’-Bromo-4’-fluoro-6’-hydroxyphenacyl chloride is unique due to its specific arrangement of bromine, fluorine, and hydroxyl groups. This unique structure imparts distinct chemical properties, making it valuable for targeted research applications .
Properties
Molecular Formula |
C8H5BrClFO2 |
|---|---|
Molecular Weight |
267.48 g/mol |
IUPAC Name |
1-(2-bromo-4-fluoro-6-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-5-1-4(11)2-6(12)8(5)7(13)3-10/h1-2,12H,3H2 |
InChI Key |
SAYNNPZHYMWKFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)CCl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















